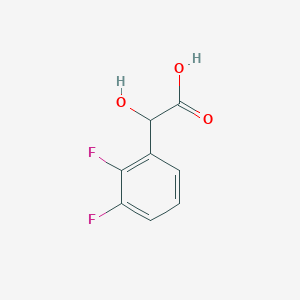

2,3-Difluoromandelic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJOAPZLJUKPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343275 | |

| Record name | 2,3-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-19-4 | |

| Record name | 2,3-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 2,3-Difluoromandelic Acid in Modern Drug Discovery: A Technical Guide

Introduction: The Imperative of Fluorine in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique stereoelectronic properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, 2,3-Difluoromandelic acid (CAS No. 207974-19-4), a specialized aromatic alpha-hydroxy acid, represents a key building block for the synthesis of novel therapeutics. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

This compound is a white crystalline solid at room temperature.[3] The presence of two fluorine atoms on the phenyl ring significantly alters its electronic and conformational properties compared to unsubstituted mandelic acid. These fluorine substituents enhance the compound's utility as a precursor in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 207974-19-4 | [3] |

| Molecular Formula | C₈H₆F₂O₃ | [3] |

| Molecular Weight | 188.13 g/mol | [3] |

| Melting Point | 109-113 °C | [3][4] |

| Boiling Point | 313.3±37.0 °C (Predicted) | [4] |

| Density | 1.522±0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.17±0.10 (Predicted) | [4] |

| Synonyms | 2-(2,3-difluorophenyl)-2-hydroxyacetic acid, α-Hydroxy-2,3-difluorophenylacetic acid | [5] |

Synthesis of this compound: A Plausible Synthetic Workflow

While a variety of methods exist for the synthesis of mandelic acid and its derivatives, a common and logical pathway to this compound begins with the corresponding difluorinated benzaldehyde.[6][7] The following represents a robust and scalable synthetic protocol.

Experimental Protocol: From 2,3-Difluorobenzaldehyde to this compound

Step 1: Cyanohydrin Formation

-

To a stirred solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq).

-

Catalyze the reaction with a Lewis acid, for instance, a catalytic amount of zinc iodide (ZnI₂).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Causality: The use of TMSCN provides a convenient and less hazardous source of cyanide compared to HCN gas. The trimethylsilyl group protects the hydroxyl intermediate, facilitating its isolation.

Step 2: Hydrolysis to this compound

-

Dissolve the crude cyanohydrin from Step 1 in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or HPLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the product into a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to yield the final product as a white solid.

Causality: Acid-catalyzed hydrolysis is a standard and effective method for converting nitriles to carboxylic acids. The use of a strong acid like HCl ensures complete conversion of the cyanohydrin to the desired mandelic acid derivative.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The difluorophenyl moiety can impart desirable properties to a drug candidate, including increased metabolic stability and enhanced binding interactions.[2][8]

One notable area of application is in the development of calcium channel modulators. 2,3-Difluorobenzaldehyde, the direct precursor to this compound, is utilized in the synthesis of cyclopentapyridine and thienopyridine derivatives, which are investigated for their potential in this therapeutic area.[9] The mandelic acid derivative itself can be a key component in constructing more elaborate structures where the carboxylic acid and hydroxyl groups serve as handles for further chemical transformations.

The general class of mandelic acids and their derivatives are known to be precursors for a wide range of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[10][11] The introduction of the 2,3-difluoro substitution pattern offers a strategic advantage in fine-tuning the properties of these drug classes.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), methine proton (singlet, ~5.0-5.5 ppm), hydroxyl and carboxylic acid protons (broad singlets, variable chemical shifts depending on solvent and concentration). |

| ¹³C NMR | Aromatic carbons (multiple signals, ~110-160 ppm, with C-F couplings), methine carbon (~70-75 ppm), carboxylic carbon (~170-180 ppm). |

| IR Spectroscopy | Broad O-H stretch (hydroxyl and carboxylic acid, ~2500-3300 cm⁻¹), C=O stretch (carboxylic acid, ~1700-1750 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (e.g., [M-H]⁻ in negative ion mode) corresponding to the molecular weight of 188.13 g/mol . |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood. It is classified as a combustible solid and may cause skin and eye irritation.[3][13] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a valuable and strategic building block in the arsenal of medicinal chemists. Its difluorinated phenyl ring offers a means to rationally design drug candidates with improved pharmacological properties. A sound understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

-

Molbase. 2-(2,3-difluorophenyl)-2-hydroxyacetic acid. [Link]

-

R&D Chemicals. This compound, 207974-19-4, suppliers and manufacturers. [Link]

-

Organic Syntheses. Mandelic Acid. [Link]

-

National Center for Biotechnology Information. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Thieme. 13C NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. 3,5-Difluoromandelic acid | C8H6F2O3 | CID 588648 - PubChem. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Organic Syntheses. Mandelic Acid. [Link]

-

National Center for Biotechnology Information. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

MDPI. Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Compounds in Modern Antibiotic Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis: The Role of 2,3-Difluorobenzaldehyde in Drug Discovery. [Link]

-

PubMed. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. [Link]

-

ResearchGate. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. [Link]

- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

-

R&D Chemicals. This compound, 207974-19-4, suppliers and manufacturers. [Link]

-

PrepChem.com. Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). [Link]

- Google Patents. CN1291975C - Novel mandelic acid derivatives and their use as thrombin inhibitors.

-

NIST. Mandelic acid. [Link]

-

ResearchGate. Biologically active mandelic acid derivatives and precursors for active pharmaceutical ingredients. [Link]

-

PubMed. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),... [Link]

-

NIST. Mandelic acid, alpha-cyclopentyl-. [Link]

-

Scribd. Synthesis of Mandelic Acid. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

Organic Syntheses. mandelamide. [Link]

-

National Center for Biotechnology Information. Mandelic Acid | C8H8O3 | CID 1292 - PubChem. [Link]

-

YouTube. [ChemPlayer Reupload]Synthesis of mandelic acid from benzaldehyde. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. rsc.org [rsc.org]

- 4. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. | Semantic Scholar [semanticscholar.org]

- 12. 2,3-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]

Introduction: The Strategic Importance of 2,3-Difluoromandelic Acid in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoromandelic Acid

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug-like properties. This compound (CAS: 207974-19-4) emerges as a particularly valuable building block for researchers and drug development professionals. As an aromatic alpha-hydroxy acid, its structure is primed for diverse synthetic transformations, while the vicinal fluorine atoms on the phenyl ring impart unique electronic properties that can profoundly influence a candidate molecule's metabolic stability, binding affinity, and lipophilicity.

Understanding the fundamental physicochemical properties of this reagent is not merely an academic exercise; it is a prerequisite for its effective and predictable application in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth analysis of these core properties, grounded in experimental data and established analytical protocols, to empower scientists in leveraging this compound to its fullest potential.

Caption: Chemical structure of this compound.

Core Physicochemical Data Summary

For rapid reference, the core physicochemical properties of this compound are summarized below. These values represent a consolidation of predicted and experimental data from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 207974-19-4 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | Derived |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 109-113 °C | [1] |

| Boiling Point | 313.3 ± 37.0 °C (Predicted) | [1] |

| Density | 1.522 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.17 ± 0.10 (Predicted) | [1] |

In-Depth Property Analysis and Experimental Considerations

This section delves into the significance of each property and outlines standardized, self-validating protocols for their experimental determination.

Acidity (pKa)

The pKa is a critical parameter in drug development, directly influencing a molecule's ionization state at physiological pH. This, in turn, governs its solubility, membrane permeability, and potential for target binding. The predicted pKa of ~3.17 for this compound indicates it is a moderately strong organic acid, a property enhanced by the electron-withdrawing nature of the two fluorine atoms on the aromatic ring.[1]

Expert Insight: The ortho and meta positioning of the fluorine atoms creates a strong inductive effect, stabilizing the carboxylate anion upon deprotonation and thereby increasing acidity compared to unsubstituted mandelic acid (pKa ~3.41). This modulation of acidity is a key tool for medicinal chemists.

This method provides a reliable, direct measure of the pKa by monitoring pH changes upon the addition of a titrant.

-

Preparation: Accurately weigh ~20-30 mg of this compound and dissolve in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (25 °C) and use a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.

References

A Senior Application Scientist's Guide to the Synthesis of Racemic 2,3-Difluoromandelic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of racemic 2,3-difluoromandelic acid, a valuable building block in medicinal chemistry and materials science. We delve into the prevalent synthetic strategy, beginning with 2,3-difluorobenzaldehyde, proceeding through a cyanohydrin intermediate, and culminating in the target α-hydroxy acid. This document offers a detailed, step-by-step experimental protocol, a mechanistic rationale for the synthetic choices, and a summary of the analytical data required for structural verification. The content is tailored for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1][4][5] These modulations can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles, enhancing a drug candidate's efficacy and safety.[1]

Mandelic acid and its derivatives are privileged scaffolds found in numerous pharmaceuticals.[6] The α-hydroxy carboxylic acid moiety provides a chiral center and versatile handles for further chemical modification. When combined with a difluorinated phenyl ring, as in this compound (Figure 1), the resulting molecule becomes a highly attractive intermediate for creating novel therapeutics with potentially enhanced properties.

Figure 1: Structure of this compound

-

Molecular Formula: C₈H₆F₂O₃

-

Molecular Weight: 188.13 g/mol

-

CAS Number: 207974-19-4

This guide focuses on the most reliable and widely adopted method for the laboratory-scale synthesis of the racemic form of this compound.

Synthetic Strategy and Mechanistic Rationale

The most common and efficient route to α-hydroxy acids from aromatic aldehydes is a two-step process:

-

Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to the aldehyde's carbonyl carbon.

-

Nitrile Hydrolysis: Conversion of the nitrile group of the cyanohydrin intermediate into a carboxylic acid under acidic conditions.

This pathway is favored due to the high reactivity of the aldehyde, the ready availability of starting materials, and the typically high yields of both steps. The synthesis of a racemic mixture is a direct consequence of the initial nucleophilic attack on the planar carbonyl group, which can occur from either face with equal probability, resulting in a 50:50 mixture of enantiomers.[7]

Step 1: Cyanohydrin Formation

The reaction begins with the nucleophilic attack of a cyanide ion (⁻CN) on the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde.[8][9] This step is the cornerstone of the synthesis, creating the new carbon-carbon bond essential for the final structure.[8] The reaction is reversible and its equilibrium is pH-dependent.[10] To ensure a sufficient concentration of the potent cyanide nucleophile, the reaction is typically performed using a salt like sodium cyanide (NaCN) with in situ generation of HCN, often buffered or under mildly acidic conditions.[9][10] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this alkoxide by a proton source (like HCN or water) yields the 2,3-difluoromandelonitrile intermediate.[9]

Step 2: Acid-Catalyzed Hydrolysis

The mandelonitrile intermediate is then subjected to strong aqueous acid (e.g., concentrated HCl) and heat. This process converts the nitrile functional group into a carboxylic acid through a well-established hydrolysis mechanism.[11][12] The reaction proceeds via initial protonation of the nitrile nitrogen, followed by a series of nucleophilic attacks by water and subsequent tautomerization steps, ultimately releasing ammonia (as the ammonium salt) and forming the desired carboxylic acid.

The overall synthetic workflow is depicted below.

Diagram 1: Overall synthetic workflow for racemic this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic reagents, including sodium cyanide and strong acids. It must only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. An emergency cyanide poisoning antidote kit should be readily available.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2,3-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 10.0 g | 0.070 | Starting material |

| Sodium Cyanide | NaCN | 49.01 | 4.0 g | 0.082 | EXTREMELY TOXIC |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~3 mL | - | Used for acidification |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | ~0.6 | For hydrolysis |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

| Deionized Water | H₂O | 18.02 | As needed | - | Solvent/Wash |

Step-by-Step Procedure

Part A: Synthesis of 2,3-Difluoromandelonitrile

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 10.0 g (0.070 mol) of 2,3-difluorobenzaldehyde in 50 mL of diethyl ether. Place the flask in an ice-water bath and stir.

-

Cyanide Solution: In a separate beaker, carefully dissolve 4.0 g (0.082 mol) of sodium cyanide in 20 mL of deionized water. Caution: NaCN is highly toxic upon ingestion, inhalation, or skin contact.

-

Reaction Initiation: Transfer the aqueous NaCN solution to the addition funnel. Add the cyanide solution dropwise to the stirring ethereal solution of the aldehyde over 30 minutes, maintaining the internal temperature below 10°C.

-

Acidification: While stirring vigorously, slowly add concentrated sulfuric acid dropwise via a pasture pipette until the aqueous layer is slightly acidic (pH ~5-6, check with pH paper). This step generates HCN in situ. Critical Safety Note: This step produces toxic HCN gas. Ensure the reaction is performed in a high-efficiency fume hood.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the layers. Wash the organic layer with 2 x 20 mL of water, followed by 1 x 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the 2,3-difluoromandelonitrile intermediate. This intermediate is often carried forward to the next step without extensive purification.

Part B: Hydrolysis to this compound

-

Setup: Transfer the crude 2,3-difluoromandelonitrile to a 250 mL round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux (approximately 110°C) using a heating mantle.

-

Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction is complete when the organic starting material is fully consumed (monitor by TLC or LC-MS).

-

Isolation and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, this compound, should precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The typical melting point for the product is in the range of 109-113°C.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (multiplets), the α-hydroxy proton (singlet or doublet), and the carboxylic acid proton (broad singlet). |

| ¹³C NMR | Signals for aromatic carbons (with C-F coupling), the α-carbon (~70 ppm), and the carbonyl carbon (~175 ppm). |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹ for alcohol), another broad O-H stretch (~3000 cm⁻¹ for carboxylic acid), a sharp C=O stretch (~1720 cm⁻¹).[6] |

| Mass Spectrometry | Molecular ion peak (M⁻) at m/z = 187.02 in negative ion mode for [C₈H₅F₂O₃]⁻. |

| Melting Point | 109-113 °C. |

Conclusion and Outlook

This guide outlines a robust and reproducible synthesis for racemic this compound from 2,3-difluorobenzaldehyde. The cyanohydrin pathway represents a classic yet highly effective method for accessing α-hydroxy acids. While this protocol yields a racemic mixture, enantiomerically pure forms can be obtained through subsequent resolution steps, for example, by forming diastereomeric salts with a chiral amine.[7][13] The availability of this and other fluorinated building blocks is critical for advancing drug discovery programs, enabling the exploration of chemical space and the development of next-generation therapeutics.[3]

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Retrieved from [Link]

-

Stalinska, M. A., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules, 27(19), 6549. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1084-1099. [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Wang, Y., et al. (2022). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 27(19), 6296. [Link]

-

Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, April 20). Cyanohydrin Addition to Aldehydes and Ketones [Video]. YouTube. [Link]

- Google Patents. (n.d.). EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof.

- Google Patents. (n.d.). US4259521A - Process for resolving DL-mandelic acid.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgosolver.com [orgosolver.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]

discovery and history of fluorinated mandelic acids

An In-Depth Technical Guide to the Discovery and History of Fluorinated Mandelic Acids

Abstract

Mandelic acid, an aromatic alpha-hydroxy acid, has long been a cornerstone in both synthetic chemistry and pharmaceutical development. The strategic incorporation of fluorine into this scaffold has given rise to a class of compounds—fluorinated mandelic acids—with enhanced physicochemical and biological properties. This guide provides a comprehensive exploration of the discovery and historical development of these critical molecules. It traces the journey from the initial isolation of the parent compound to the evolution of synthetic methodologies for its fluorinated analogs, focusing on the chemical principles and experimental rationale that have driven this field. We will delve into the synthesis of key positional isomers, the critical challenge of achieving enantiopurity, and the applications that establish fluorinated mandelic acids as vital building blocks for researchers, scientists, and drug development professionals.

The Progenitor Molecule: A Brief History of Mandelic Acid

The story of fluorinated mandelic acids begins with the discovery of the parent compound. In 1831, the German pharmacist Ferdinand Ludwig Winckler isolated a novel crystalline substance while heating amygdalin, an extract from bitter almonds, with diluted hydrochloric acid.[1][2][3] He named the compound "Mandelic acid," derived from the German word "Mandel" for almond.[1][2]

Initially, mandelic acid was a chemical curiosity. However, its utility soon became apparent. By 1880, chemist Alfred Ladenburg discovered its application in synthesizing homatropine, an eye-dilating agent that offered a shorter duration of action compared to existing treatments.[1] This marked one of the first significant pharmaceutical applications of a mandelic acid derivative.

Mandelic acid (α-hydroxyphenylacetic acid) is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-mandelic acid and (S)-mandelic acid.[2][4] This chirality is fundamental to its role in modern chemistry, particularly as a chiral resolving agent and a precursor for enantiomerically pure drugs.[2] Beyond its synthetic utility, derivatives of mandelic acid are also found in nature as metabolites of adrenaline and noradrenaline, and its presence in urine serves as a key biomarker for industrial exposure to chemicals like styrene.[1]

The Fluorine Factor: A Paradigm Shift in Medicinal Chemistry

The mid-20th century saw a revolution in drug design with the advent of organofluorine chemistry. Scientists recognized that incorporating fluorine atoms into bioactive molecules could profoundly alter their properties in beneficial ways.[5][6][7] Fluorine's unique characteristics—its small size (mimicking a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can slow down the metabolic breakdown of a drug, thereby increasing its half-life and duration of action.[5]

-

Increased Bioavailability: Fluorine's lipophilicity can improve a molecule's ability to cross cell membranes, leading to better absorption and distribution in the body.[5]

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a drug's solubility and its ability to bind to target receptors.

-

Improved Receptor Binding: Fluorine can engage in unique interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site, potentially leading to higher potency and selectivity.

Given these benefits, the fluorination of established chemical scaffolds like mandelic acid was a logical and compelling step for chemists aiming to create novel pharmaceutical intermediates with superior properties.

Core Synthesis and Discovery of Fluorinated Mandelic Acids

The primary methods for synthesizing mandelic acid have been adapted for its fluorinated analogs. The most common and historically significant route involves the hydrolysis of a cyanohydrin intermediate, mandelonitrile, which is formed from the corresponding benzaldehyde.[1][8] An alternative pathway involves the hydrolysis of α,α-dihaloacetophenones.[1][9]

This section details the synthesis of the three main positional isomers of monofluorinated mandelic acid.

Synthesis of 4-Fluoromandelic Acid

4-Fluoromandelic acid is typically prepared from 4-fluorobenzaldehyde. The aldehyde undergoes a nucleophilic addition reaction with a cyanide source (e.g., sodium cyanide) to form 4-fluoromandelonitrile. This intermediate is then subjected to acidic hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 4-Fluoromandelic Acid via Cyanohydrin Route

-

Step 1: Formation of 4-Fluoromandelonitrile. In a well-ventilated fume hood, 4-fluorobenzaldehyde is dissolved in a suitable solvent. An aqueous solution of sodium cyanide is added, followed by the slow addition of an acid (e.g., sodium bisulfite solution) to generate HCN in situ.[8] The reaction is typically cooled in an ice bath to control the exothermic reaction.

-

Step 2: Hydrolysis. The resulting 4-fluoromandelonitrile is separated. Concentrated hydrochloric acid is added, and the mixture is heated.[8] The nitrile group is hydrolyzed to a carboxylic acid, and the imine intermediate is hydrolyzed to a hydroxyl group, yielding racemic 4-fluoromandelic acid.

-

Step 3: Isolation and Purification. Upon cooling, the product crystallizes out of the solution. The crude product is then purified by recrystallization from an appropriate solvent system.

Synthesis of 2-Fluoromandelic Acid

The synthesis of 2-fluoromandelic acid follows a similar logic, starting with 2-fluorobenzaldehyde.[10][11] The ortho-position of the fluorine atom can sometimes influence reaction kinetics due to steric and electronic effects, but the fundamental chemical transformation remains the same.

Synthesis of 3-Fluoromandelic Acid

The meta-substituted isomer, 3-fluoromandelic acid, is synthesized from 3-fluorobenzaldehyde using the established cyanohydrin pathway.[12][13] This isomer is a valuable building block for pharmaceuticals where the fluorine atom is needed to block a potential site of metabolism or to modulate electronic properties from the meta position.[12]

Data Summary of Fluoromandelic Acid Isomers

| Compound Name | Position of Fluorine | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoromandelic Acid | Ortho | 389-31-1[11] | C₈H₇FO₃[11] | 170.14[11] |

| 3-Fluoromandelic Acid | Meta | 395-05-1[12] | C₈H₇FO₃[12] | 170.14[12] |

| 4-Fluoromandelic Acid | Para | 395-33-5[14] | C₈H₇FO₃[14] | 170.14[14] |

The Quest for Enantiopurity: From Resolution to Asymmetric Synthesis

The synthesis of racemic mixtures, while straightforward, is often insufficient for pharmaceutical applications. Due to the specific three-dimensional nature of biological receptors, only one enantiomer of a chiral drug is typically responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[2] Consequently, obtaining enantiomerically pure fluorinated mandelic acids is a critical objective.

Classical Chiral Resolution

Historically, the primary method for separating enantiomers has been chiral resolution. This technique involves reacting the racemic mixture with a single enantiomer of a "resolving agent" to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization.

Experimental Workflow: Chiral Resolution of 4-Chloromandelic Acid (Illustrative Example)

A patent for the resolution of the related 4-chloromandelic acid provides a clear example of this process, which is directly applicable to fluorinated analogs.[15]

-

Salt Formation: Racemic 4-chloromandelic acid is dissolved in a solvent like methanol. A chiral resolving agent, such as (R)-(+)-1-(1-naphthyl)ethylamine, is added. The acid and base react to form two diastereomeric salts: [(R)-acid•(R)-base] and [(S)-acid•(R)-base].[15]

-

Fractional Crystallization: The solution is heated and then allowed to cool slowly. One of the diastereomeric salts is less soluble and crystallizes out of the solution preferentially.[15]

-

Isolation: The crystallized salt is isolated by filtration.

-

Acidification: The purified diastereomeric salt is treated with a strong acid (e.g., HCl). This breaks the salt apart, regenerating the enantiomerically pure mandelic acid derivative and the protonated resolving agent.[15] The desired acid can then be extracted.

Modern Asymmetric Synthesis

While effective, resolution is inherently inefficient as it discards at least 50% of the material. Modern synthetic chemistry has focused on developing asymmetric synthesis methods that directly produce a single enantiomer. These strategies employ chiral catalysts or enzymes to control the stereochemical outcome of the reaction.[5][16]

-

Enzymatic Approaches: Biocatalysis has emerged as a powerful, environmentally friendly tool.[17] For example, enantioselective oxynitrilase enzymes can catalyze the formation of a single enantiomer of the mandelonitrile intermediate, which can then be hydrolyzed to the enantiopure acid.[18] This approach offers high efficiency and stereoselectivity under mild conditions.[18]

-

Chiral Catalysts: Non-enzymatic chiral catalysts, often based on transition metals or small organic molecules (organocatalysis), can be designed to create a chiral environment around the reactants, guiding the reaction to favor the formation of one enantiomer.[16][19]

These advanced methods represent the frontier of fluorinated mandelic acid synthesis, offering more sustainable and efficient routes to these high-value compounds.[20]

Applications in Research and Development

Fluorinated mandelic acids are not typically end-products but rather crucial intermediates with broad applications.

-

Pharmaceutical Building Blocks: Their primary use is as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][12] The fluorinated mandelate core can be incorporated into larger molecules to fine-tune their biological activity, metabolic profile, and pharmacokinetic properties.

-

Chiral Synthesis and Resolution: Just as they can be resolved, enantiomerically pure fluorinated mandelic acids can themselves be used as resolving agents to separate the enantiomers of other chiral compounds.[2]

-

Agrochemical Development: The principles of enhancing biological activity through fluorination are also applied in the agrochemical industry, where these compounds can serve as precursors for novel herbicides and pesticides.[10]

-

Materials Science: The unique properties imparted by fluorine make these molecules interesting for research in materials science, including the development of specialized polymers.

Conclusion

The history of fluorinated mandelic acids is a compelling narrative of scientific advancement, illustrating the synergy between fundamental discovery and applied chemical innovation. From Winckler's initial isolation of mandelic acid from almonds to the sophisticated asymmetric syntheses of its fluorinated analogs, the journey reflects the ever-increasing precision of chemical control. The strategic introduction of fluorine has transformed a simple α-hydroxy acid into a class of high-value intermediates that are indispensable in modern drug discovery and beyond. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of these fluorinated building blocks is set to increase, ensuring their continued relevance for the scientific community.

References

-

Mandelic acid - Wikipedia. [Link]

-

The Science Behind DL-Mandelic Acid: Unveiling Its Pharmaceutical Applications. [Link]

- CN105085234A - Preparing method of (R)-(-)

-

Amygdalin - Wikipedia. [Link]

- Process for the preparation and resolution of mandelic acid derivatives - Google P

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - NIH. [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. [Link]

-

3-Fluoro mandelic acid, 25 Kg, 98% at ₹ 117998/kg in Pune | ID: 26371504597 - IndiaMART. [Link]

-

4-Fluoromandelic acid | C8H7FO3 | CID 98068 - PubChem - NIH. [Link]

-

Mandelic Acid - Organic Syntheses Procedure. [Link]

-

2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem. [Link]

-

Approaches and opportunities in synthesis of mandelic acids. (a)... - ResearchGate. [Link]

-

A practical enantioselective fluorescent sensor for mandelic acid - PubMed - NIH. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - NIH. [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. [Link]

-

Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex | ChemRxiv. [Link]

-

Mandelic Acid: Learn the benefits of this gentle chemical exfoliant - Enclaire. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. [Link]

-

Enantioselective synthesis of (R)-mandelic acid and (R) - ResearchGate. [Link]

-

(PDF) Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources - ResearchGate. [Link]

-

New discovery: fluorinated molecules are made "under mild biological conditions". [Link]

-

Applications of Mandelic Acid Chinese Factory Provide Top Quality. [Link]

- CN112321410A - Method for synthesizing mandelic acid - Google P

-

mandelic acid - Organic Syntheses Procedure. [Link]

-

Mandelic Acid: Benefits, Uses, Vs. Glycolic Acid, and Precautions - Healthline. [Link]

-

Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine | Journal of the American Chemical Society. [Link]

-

What is mandelic acid? Benefits, side effects and uses - Medical News Today. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. [Link]

-

Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction | ChemRxiv. [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. [Link]

Sources

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. Mandelic Acid | Origins & Benefits | LGC Standards [lgcstandards.com]

- 3. enclaire.in [enclaire.in]

- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. indiamart.com [indiamart.com]

- 13. scbt.com [scbt.com]

- 14. 4-Fluoromandelic acid | C8H7FO3 | CID 98068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. fluoridealert.org [fluoridealert.org]

- 18. researchgate.net [researchgate.net]

- 19. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. the-innovation.org [the-innovation.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoromandelic acid, a halogenated derivative of mandelic acid, presents a compelling case study in the field of molecular conformation and its influence on physicochemical properties. As a chiral α-hydroxy acid, its three-dimensional structure is of significant interest for applications in stereoselective synthesis and drug design. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound. We delve into the synergistic application of experimental techniques—namely X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—and computational modeling through Density Functional Theory (DFT). This guide is intended to be a practical resource, offering not just theoretical insights but also detailed, field-proven protocols for the scientific community.

Introduction: The Significance of Fluorinated Mandelic Acids

Mandelic acid and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals. The introduction of fluorine atoms onto the phenyl ring, as in this compound, can profoundly alter the molecule's properties. Fluorine's high electronegativity and relatively small size can influence electronic distribution, acidity, lipophilicity, and metabolic stability. Understanding the precise three-dimensional arrangement of the atoms in this compound, and the rotational flexibility (conformation) around its single bonds, is crucial for predicting its interactions with biological targets and for designing novel therapeutic agents.

This guide will systematically explore the key structural features of this compound, focusing on the interplay of intramolecular and intermolecular forces that dictate its preferred conformations.

Molecular Structure Elucidation: A Multi-faceted Approach

A definitive understanding of the molecular structure of this compound necessitates a combination of experimental and computational methods. Each technique provides a unique piece of the structural puzzle.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides unambiguous information about the arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and dihedral angles. While a specific crystal structure for this compound is not publicly available at the time of this writing, the extensive studies on other halogenated mandelic acid derivatives provide a strong basis for predicting its solid-state behavior.

Expected Structural Features: In the solid state, this compound is expected to form hydrogen-bonded dimers through the carboxylic acid moieties. The conformation of the molecule will be influenced by a balance of intramolecular hydrogen bonding between the α-hydroxyl group and the carboxylic acid, and intermolecular interactions, including π-stacking of the phenyl rings. The fluorine substituents will likely participate in weak C—H···F and F···F interactions, further influencing the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation.

-

Employ slow evaporation of the solvent at a constant temperature in a dust-free environment.

-

Alternatively, vapor diffusion by placing a vial of the sample solution inside a larger sealed container with a more volatile anti-solvent can yield high-quality crystals.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the nuclei and, by extension, the molecule's conformation.

-

¹H NMR: The chemical shift of the α-proton is particularly sensitive to the conformation around the Cα-C(phenyl) bond. Coupling constants between the α-proton and the protons on the phenyl ring can provide information about their dihedral angles.

-

¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring will be influenced by the electron-withdrawing effects of the fluorine atoms.

-

¹⁹F NMR: The chemical shifts of the two fluorine atoms will be distinct and sensitive to their local environment, providing another probe of the molecule's conformation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH buffer).

-

Ensure the sample is fully dissolved and free of any particulate matter.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

For more detailed conformational analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.

-

-

Spectral Analysis:

-

Assign all proton, carbon, and fluorine resonances.

-

Analyze chemical shifts and coupling constants to infer information about the predominant solution-state conformation.

-

For NOESY data, the presence of cross-peaks between non-bonded protons indicates their spatial proximity, providing valuable conformational restraints.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding

FTIR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and studying hydrogen bonding interactions. For this compound, the key vibrational bands to analyze are:

-

O-H Stretch: The stretching vibration of the hydroxyl group in the carboxylic acid will appear as a broad band, indicative of hydrogen bonding. The α-hydroxyl group will also have a characteristic O-H stretching frequency.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can be influenced by hydrogen bonding.

-

C-F Stretches: The stretching vibrations of the carbon-fluorine bonds will appear in the fingerprint region of the spectrum.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Place a small amount of solid this compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal prior to sample analysis.

-

-

Spectral Analysis:

-

Identify the characteristic absorption bands for the hydroxyl, carbonyl, and carbon-fluorine functional groups.

-

Analyze the position and shape of the O-H and C=O stretching bands to infer the nature and extent of hydrogen bonding.

-

Computational Modeling: A Powerful Predictive Tool

In the absence of complete experimental data, and to gain a deeper understanding of the conformational preferences of this compound, computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool.

Conformational Search and Energy Minimization

A systematic conformational search can be performed to identify the low-energy conformers of this compound. This involves rotating the molecule around its key single bonds (Cα-C(phenyl) and Cα-COOH) and calculating the relative energy of each conformation.

Prediction of Spectroscopic Properties

Once the minimum energy conformers are identified, their spectroscopic properties can be calculated and compared with experimental data (or used for prediction).

-

Vibrational Frequencies: Calculation of the harmonic vibrational frequencies can aid in the assignment of experimental FTIR and Raman spectra.

-

NMR Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be predicted with good accuracy, providing a powerful method for validating the computed structures.

Computational Workflow: DFT Calculations with Gaussian

-

Structure Building:

-

Build an initial 3D structure of this compound using a molecular modeling program.

-

-

Conformational Search:

-

Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles around the Cα-C(phenyl) and Cα-COOH bonds.

-

-

Geometry Optimization and Frequency Calculation:

-

For each identified low-energy conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Follow the optimization with a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectrum.

-

-

NMR Chemical Shift Calculation:

-

Using the optimized geometries, perform NMR shielding calculations using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Convert the calculated shielding tensors to chemical shifts by referencing them to a standard (e.g., tetramethylsilane for ¹H and ¹³C).

-

Data Presentation and Visualization

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-Cα-C1) (°) | Dihedral Angle (H-O-Cα-C1) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 60 | 0.00 |

| 2 | 180 | 60 | 1.25 |

| 3 | 0 | 180 | 2.50 |

| 4 | 180 | 180 | 3.75 |

| Note: These are hypothetical values for illustrative purposes and would be populated with data from actual DFT calculations. |

Diagrams

Caption: Workflow for the determination of the molecular structure and conformation of this compound.

Caption: Key rotational degrees of freedom in this compound.

Conclusion

The comprehensive analysis of this compound's molecular structure and conformation requires a synergistic approach, integrating the strengths of various experimental and computational techniques. X-ray crystallography provides the definitive solid-state structure, while NMR and FTIR spectroscopy offer insights into the solution-state conformation and key functional group interactions. DFT calculations complement these experimental methods by providing a detailed picture of the conformational energy landscape and allowing for the prediction of spectroscopic properties. The protocols and insights provided in this guide serve as a robust framework for researchers and scientists in the field of drug discovery and materials science to investigate this and other similarly complex molecules.

References

-

Gelbrich, T., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society, 137(32), 10330–10342. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

-

Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]

A Predictive Spectroscopic Guide to 2,3-Difluoromandelic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 2,3-Difluoromandelic acid (CAS: 207974-19-4; Formula: C₈H₆F₂O₃; MW: 188.13 g/mol ). In the absence of publicly available experimental spectra, this document serves as an expert-level predictive resource for researchers in drug discovery, materials science, and synthetic chemistry. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a robust framework for researchers planning to synthesize or analyze this compound.

Introduction: The Significance of this compound

Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its specific ortho- and meta-fluorine substitution pattern on the phenyl ring, presents a unique scaffold for developing novel therapeutics and advanced materials.

Understanding the precise spectroscopic signature of this compound is the first critical step in its characterization, enabling researchers to confirm its identity, assess its purity, and elucidate its structure in more complex systems. This guide provides the foundational spectroscopic knowledge base for such endeavors.

Prudent Laboratory Practice: Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from related fluorinated organic acids and mandelic acid derivatives suggest a consistent set of handling precautions.

-

Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. We will predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the proton environments. The aromatic region will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

Aromatic Protons (H-4, H-5, H-6): These three protons on the phenyl ring will appear in the approximate range of 7.0-7.5 ppm .[1][2] Their signals will be complex multiplets due to mutual ³JHH (ortho), ⁴JHH (meta), and long-range JHF couplings. The electron-withdrawing nature of the fluorine and carboxyl groups will shift these protons downfield compared to benzene (7.3 ppm).[2]

-

Alpha-Proton (α-H): The proton on the carbon bearing the hydroxyl group is expected to appear as a singlet or a finely split multiplet around 5.2-5.4 ppm . It may exhibit small long-range couplings to the aromatic protons and potentially to the fluorine atoms.

-

Hydroxyl and Carboxyl Protons (OH): The signals for the alcohol and carboxylic acid protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. They may appear anywhere from 3-6 ppm (alcohol-OH) and 10-13 ppm (acid-OH) and may exchange with deuterium in solvents like D₂O or CD₃OD, causing them to disappear from the spectrum.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, many of which will be split into doublets or doublet of doublets due to coupling with the fluorine atoms.

-

Carbonyl Carbon (C=O): Expected in the 170-175 ppm range, likely as a singlet with a small long-range C-F coupling.

-

Fluorine-Bearing Carbons (C-2, C-3): These will show very large one-bond ¹JCF coupling constants. C-2 and C-3 will appear as doublets in the 145-160 ppm range, with ¹JCF values typically between 240-260 Hz.[3][4]

-

Quaternary Aromatic Carbon (C-1): This carbon, attached to the chiral center, will be downfield around 135-140 ppm and will likely appear as a doublet of doublets due to two- and three-bond couplings to the fluorine atoms (²JCF and ³JCF).[5][6]

-

Protonated Aromatic Carbons (C-4, C-5, C-6): These will appear in the typical aromatic region of 115-130 ppm . Each signal will be split by fluorine couplings (²JCF, ³JCF, ⁴JCF), resulting in complex doublet or doublet of doublets patterns.[4][6]

-

Alpha-Carbon (α-C): The carbon bearing the hydroxyl group is expected around 70-75 ppm . It will likely be split by a ²JCF coupling to the C-2 fluorine.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms. The spectrum will show two distinct signals.

-

Chemical Shifts: Aromatic fluorine chemical shifts can vary widely. Relative to a CFCl₃ standard, the signals for F-2 and F-3 are predicted to be in the range of -110 to -160 ppm .[7][8][9] The exact positions will depend on the electronic effects of the neighboring substituents.

-

Coupling: The two fluorine atoms will be ortho to each other, resulting in a strong ³JFF coupling, typically in the range of 15-25 Hz .[10][11] Each fluorine signal will also be split by couplings to the aromatic protons, particularly ³JHF (ortho) and ⁴JHF (meta), with typical values of 5-10 Hz and 1-5 Hz, respectively.[12][13][14] This will result in two complex multiplets.

| Predicted NMR Data Summary for this compound | |

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic H (H-4, H-5, H-6) | 7.0 - 7.5 (complex multiplets) |

| Alpha H (α-H) | 5.2 - 5.4 (singlet or multiplet) |

| Alcohol OH | 3 - 6 (broad singlet) |

| Carboxylic Acid OH | 10 - 13 (broad singlet) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) & Key Couplings |

| C=O | 170 - 175 |

| C-F (C-2, C-3) | 145 - 160 (¹JCF ≈ 240-260 Hz) |

| C-1 (Aromatic Quaternary) | 135 - 140 (²JCF, ³JCF splitting) |

| C-H (Aromatic) | 115 - 130 (JCF splitting) |

| α-C | 70 - 75 (²JCF splitting) |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) & Key Couplings |

| F-2, F-3 | -110 to -160 (complex multiplets, ³JFF ≈ 15-25 Hz) |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized protocol is essential.

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.[15]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[16][17]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen solvent in a clean vial.[18][19]

-

Filtration: To ensure a homogenous solution free of particulates, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17][19]

-

Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance (ATR) FTIR is an ideal technique for analyzing this solid compound with minimal sample preparation. The IR spectrum will confirm the presence of key functional groups.

Predicted IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[20][21][22]

-

O-H Stretch (Alcohol): A sharper, medium-intensity peak may be superimposed on the broad acid peak, or appear around 3200-3500 cm⁻¹ , corresponding to the hydroxyl group.[20][21]

-

Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[23]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the range of 1700-1730 cm⁻¹ . This is a definitive peak for the carboxylic acid functional group.[23]

-

C=C Stretch (Aromatic): Several medium to weak sharp peaks are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

-

C-F Stretch: Strong, sharp absorptions characteristic of aryl-fluoride bonds are expected in the 1100-1300 cm⁻¹ range.[23]

-

C-O Stretch: Medium to strong absorptions for the alcohol and carboxylic acid C-O bonds will appear in the 1050-1300 cm⁻¹ region.

| Predicted IR Data Summary | ||

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |

| 2500 - 3300 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad |

| 3200 - 3500 | O-H Stretch (Alcohol) | Medium, Broad |

| 3030 - 3100 | Aromatic C-H Stretch | Weak to Medium, Sharp |

| 1700 - 1730 | C=O Stretch (Carbonyl) | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C Stretch | Medium to Weak, Sharp |

| 1100 - 1300 | C-F Stretch | Strong, Sharp |

| 1050 - 1300 | C-O Stretch | Medium to Strong, Sharp |

Experimental Protocol for ATR-FTIR

Caption: General workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Protocol:

-

Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent like isopropanol.[24]

-

Background Scan: Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[25]

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.[24][26]

-

Apply Pressure: Use the instrument's pressure anvil to press the sample firmly and evenly against the crystal surface. Good contact is crucial for a high-quality spectrum.[26]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface thoroughly.[27]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted Mass Spectrum (ESI Negative Mode)

-

Molecular Ion: The primary ion observed will be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 187.04 .

-

Key Fragments: While ESI is a soft technique, some fragmentation can be induced in the source or via tandem MS (MS/MS). The most likely fragmentation pathways involve losses from the carboxylate group and the alpha-carbon.

-

Loss of CO₂: A significant fragment corresponding to the loss of carbon dioxide (44 Da) from the parent ion, resulting in a peak at m/z 143.05 . This represents the difluorophenyl-methoxide anion.

-

Loss of H₂O and CO: Another possible fragmentation pathway from the [M-H]⁻ ion could be the loss of water (18 Da) and carbon monoxide (28 Da), although this is generally less common than decarboxylation.

-

For comparison, under harsher Electron Ionization (EI), the fragmentation of mandelic acid itself is dominated by the alpha-cleavage between the carbonyl carbon and the alpha-carbon, leading to a prominent benzoyl cation fragment.[28] A similar cleavage in this compound would lead to a 2,3-difluorobenzoyl cation at m/z 141.

| Predicted ESI-MS Data Summary | |

| Ion | Predicted m/z |

| [M-H]⁻ | 187.04 |

| [M-H-CO₂]⁻ | 143.05 |

Experimental Protocol for Direct Infusion ESI-MS

Caption: Workflow for direct infusion ESI-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[29][30] For negative ion mode, adding a trace amount of a weak base like ammonium hydroxide can enhance deprotonation.

-

Syringe Loading: Load the sample solution into a clean syringe (e.g., 1 mL).[31]

-

Infusion Setup: Mount the syringe on a syringe pump connected via PEEK tubing to the ESI source of the mass spectrometer.[32]

-

Data Acquisition: Set the mass spectrometer to negative ion mode and begin infusing the sample at a low, steady flow rate (e.g., 5-10 µL/min).[33] Acquire the mass spectrum over the desired m/z range (e.g., 50-500 Da).

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The anticipated NMR spectra are defined by complex aromatic signals and significant C-F and H-F couplings. The IR spectrum will be dominated by characteristic absorptions from the hydroxyl, carbonyl, and C-F functional groups. Mass spectrometry should readily confirm the molecular weight via the deprotonated molecule at m/z 187.04. By providing robust, theoretically-grounded predictions and detailed experimental protocols, this document equips researchers with the necessary knowledge to confidently identify and characterize this valuable fluorinated building block.

References

Click to expand

-

Saunders, J. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Environmental Science & Technology. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

-

Abraham, R.J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

-

F. H. S. et al. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available at: [Link]

-

Penner, P. et al. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available at: [Link]

-

Hornak, J.P. (n.d.). Sample Preparation. Rochester Institute of Technology. Available at: [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Gomez, S. et al. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. Available at: [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

-

Moye, A.L. & Cochran Jr., T.A. (1971). Simplified infrared functional group correlation chart. Journal of Chemical Education. Available at: [Link]

-

ACS Fall 2025. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation 1. Available at: [Link]

-

Abdel-Megeed, M.F. et al. (1999). Mass spectral fragmentation patterns of benzilic and mandelic acid hydrazides and their arylidene derivatives. Delta Journal of Science. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

-

Bar-On, O. et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Available at: [Link]

-

Western University. (2013). NMR Sample Preparation. Available at: [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Sample Introduction. Department of Chemistry Mass Spectrometry Core Laboratory. Available at: [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-